molecular formula C14H27NO B1491686 (1-Cyclooctylpiperidin-4-yl)methanol CAS No. 2090149-54-3

(1-Cyclooctylpiperidin-4-yl)methanol

Cat. No.: B1491686
CAS No.: 2090149-54-3
M. Wt: 225.37 g/mol
InChI Key: QQXKLLWJCOESBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Cyclooctylpiperidin-4-yl)methanol” consists of a piperidine ring attached to a cyclooctyl group and a methanol group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a key feedstock for hydrogen production, offering a pathway to sustainable energy solutions. The review by García et al. (2021) discusses hydrogen production from methanol thermochemical conversion, emphasizing advancements in catalyst development and reactor technology. Copper-based catalysts, noted for their activity towards CO2, and novel reactor designs like Swiss-roll reactors, are highlighted for their efficiency in hydrogen production, pointing towards the potential for methanol-based compounds in energy applications García et al., 2021.

Methanol as Chemical Marker in Transformer Oil

Jalbert et al. (2019) focus on using methanol as a chemical marker for assessing the condition of solid insulation in power transformers. This application is critical for the maintenance and operation of power infrastructure, where methanol's presence indicates insulating paper degradation. The review covers analytical methods for methanol determination and its relationship with cellulose degradation, offering insights into the diagnostic use of methanol and possibly related compounds Jalbert et al., 2019.

Methanol in Fuel Cells

A significant area of research is the use of methanol in fuel cells, particularly direct methanol fuel cells (DMFCs). The review by Heinzel and Barragán (1999) addresses the challenges and developments in DMFC technology, including methanol crossover issues. This research underscores methanol's role in renewable energy and its potential as a clean, efficient fuel source, suggesting relevance for derivatives of methanol in energy technologies Heinzel & Barragán, 1999.

Methanol as an Alternative Fuel

Kowalewicz (1993) reviews the application of methanol as an alternative fuel for internal combustion engines, exploring its benefits and challenges compared to traditional fuels. The analysis covers methanol's properties, its impact on engine performance, and emissions, highlighting its potential for reducing vehicular pollution and reliance on fossil fuels. This suggests that derivatives of methanol could have applications in developing cleaner combustion systems Kowalewicz, 1993.

Future Directions

Piperidine derivatives, including “(1-Cyclooctylpiperidin-4-yl)methanol”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthesis methods for these compounds, exploring their biological activities, and optimizing their properties for therapeutic use .

Properties

IUPAC Name

(1-cyclooctylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-13-8-10-15(11-9-13)14-6-4-2-1-3-5-7-14/h13-14,16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXKLLWJCOESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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